molecular formula C7H6BrNO2 B1266186 4-Bromo-2-nitrotoluene CAS No. 60956-26-5

4-Bromo-2-nitrotoluene

Cat. No. B1266186
CAS RN: 60956-26-5
M. Wt: 216.03 g/mol
InChI Key: KZNXALJXBRSMFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Bromo-2-nitrotoluene can be synthesized through several methods, including the reduction of 4-bromo-2-nitrotoluene to 5-bromo-2-methylaniline, followed by diazotization and Sandmeyer reaction. This synthesis process can achieve an overall yield of 68%, with cuprous chloride added before sodium nitrite to improve the diazotization-Sandmeyer reaction (Xue Xu, 2006).

Molecular Structure Analysis

The molecular structure of related nitrotoluene compounds and their derivatives has been studied using various spectroscopic techniques. For example, 2-Bromo-6-fluorotoluene, a compound prepared from similar processes, has its structure confirmed by IR, MS, and 1H NMR, providing insights into the molecular structure of bromo-nitrotoluene derivatives (Li Jiang-he, 2010).

Chemical Reactions and Properties

4-Bromo-2-nitrotoluene participates in various chemical reactions, including bromination in the presence of antimony tribromide or ferric bromide as catalysts, resulting in products like p-nitrobenzyl bromide or 2-bromo as nitrotoluene (G. Cavill, 1946). Such reactions underline the reactivity of the bromo and nitro groups in the compound.

Physical Properties Analysis

The physical properties, including the crystal structure of related compounds like 2-bromo-4-nitropyridine N-oxide, have been detailed, showing that the Br ion is nearly coplanar with the pyridine ring, and hydrogen bonds link the molecules into pairs. These studies provide insights into the intermolecular interactions and structural configuration of bromo-nitrotoluene derivatives (J. Hanuza et al., 2002).

Chemical Properties Analysis

The chemical properties of 4-Bromo-2-nitrotoluene derivatives have been explored through various studies, highlighting their potential in synthesizing novel compounds. For instance, 3-Bromo-2-nitrobenzo[b]thiophene reacts with amines in N,N-dimethylformamide, yielding N-substituted 3-amino-2-nitrobenzo[b]thiophenes and their isomers, demonstrating the aromatic nucleophilic substitution with rearrangement capabilities of these compounds (F. Guerrera et al., 1995).

Scientific Research Applications

1. Synthesis of 4-bromo-2-nitrobenzylidene and 4-bromo-2-nitrobenzaldehyde

  • Summary of Application: 4-Bromo-2-nitrotoluene is used as a starting material in the synthesis of 4-bromo-2-nitrobenzylidene and 4-bromo-2-nitrobenzaldehyde .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application .

2. Synthesis of 6-bromoindole

  • Summary of Application: 4-Bromo-2-nitrotoluene is used as a starting material in the synthesis of 6-bromoindole through the Batcho-Leimgruber indole synthesis .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application .

3. Synthesis of Tyrian Purple (6,6′-Dibromoindigo)

  • Summary of Application: 4-Bromo-2-nitrotoluene is used as a starting material in the synthesis of Tyrian Purple (6,6′-Dibromoindigo), a historic dye .
  • Methods of Application: The synthesis involves the Claisen condensation of 4-bromo-2-nitrobenzaldehyde with acetone, in analogy to the Baeyer-Drewsen process for the manufacture of indigo . The substituted benzaldehyde is prepared in five steps starting from 2,4-dinitrotoluene .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application .

4. Synthesis of 4-bromo-2-chlorotoluene

  • Summary of Application: 4-Bromo-2-nitrotoluene can be used as a starting material in the synthesis of 4-bromo-2-chlorotoluene .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application .

5. Synthesis of 4-bromo-2-nitrobenzoic acid

  • Summary of Application: 4-Bromo-2-nitrotoluene can be used as a starting material in the synthesis of 4-bromo-2-nitrobenzoic acid by oxidation .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application .

6. Synthesis of 3-(4-bromo-2-nitrophenyl)-2-[2-(tert-butyldimethylsilanyloxy)ethyl]-N-(2,4-dichloro-6-iodophenyl)-N-methoxymethylacrylamide

  • Summary of Application: 4-Bromo-2-nitrotoluene can be used as a starting material in the synthesis of 3-(4-bromo-2-nitrophenyl)-2-[2-(tert-butyldimethylsilanyloxy)ethyl]-N-(2,4-dichloro-6-iodophenyl)-N-methoxymethylacrylamide .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application .

7. Synthesis of 4-bromo-2-nitrobenzene

  • Summary of Application: 4-Bromo-2-nitrotoluene can be used as a starting material in the synthesis of 4-bromo-2-nitrobenzene .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application .

8. Synthesis of 4-bromo-2-nitrobenzaldehyde

  • Summary of Application: 4-Bromo-2-nitrotoluene can be used as a starting material in the synthesis of 4-bromo-2-nitrobenzaldehyde .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application .

9. Synthesis of 4-bromo-2-nitrobenzylidene

  • Summary of Application: 4-Bromo-2-nitrotoluene can be used as a starting material in the synthesis of 4-bromo-2-nitrobenzylidene .
  • Results or Outcomes: The source does not provide specific results or outcomes for this application .

Safety And Hazards

4-Bromo-2-nitrotoluene is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion .

Relevant Papers One relevant paper is “Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present” which discusses the synthesis of 6,6′-dibromoindigo, a dye related to 4-Bromo-2-nitrotoluene .

properties

IUPAC Name

4-bromo-1-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNXALJXBRSMFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209784
Record name 4-Bromo-2-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-nitrotoluene

CAS RN

60956-26-5
Record name 4-Bromo-1-methyl-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60956-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-nitrotoluene
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Record name 4-Bromo-2-nitrotoluene
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Record name 4-bromo-2-nitrotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
89
Citations
JLE Erickson, JM Dechary… - Journal of the American …, 1952 - ACS Publications
… 3-Bromo-2-nitrobenzoic acid (III) has been obtained in small quantities by the neutral permanganate oxidation of a mixture of 3-bromo- and 4bromo-2-nitrotoluene,1 and an unspecified …
Number of citations: 18 pubs.acs.org
LA Elson, CS Gibson, JDA Johnson - Journal of the Chemical Society …, 1929 - pubs.rsc.org
… 4-Bromo-2-nitrotoluene was isolated in the pure state in small yield, and the presence of 3-bromo-2nitrotoluene in the major oily portion of the product was demonstrated by oxidation to …
Number of citations: 7 pubs.rsc.org
H Burton, F Hammond, J Kenner - Journal of the Chemical Society …, 1926 - pubs.rsc.org
… of oil) melted at 46-47" after being drained on porous earthenware and did not depress the mp of authentic 4-bromo-2-nitrotoluene. The residual oil, consisting largely of 3-bromo-2-…
Number of citations: 1 pubs.rsc.org
J Frejka, F Vymetal - Collection of Czechoslovak Chemical …, 1935 - cccc.uochb.cas.cz
… 4-bromo-2-nitrotoluene obtenu par Wro blewsky (Lieb. Ann. … us avons obtenu Ie 4-bromo2-nitrotoluene avec un rendement … L'oxydation du 4-bromo-2-nitrotoluene en acide 4-bromo-2-…
Number of citations: 2 cccc.uochb.cas.cz
X Deng, S Stefanick, MCW Pippel, NS Mani - 2006 - ACS Publications
… In light of the DSC and ARC results, we decided to run this reaction by adding a cold pyridine solution of TBAP slowly to a 60 C solution of the 4-bromo-2-nitrotoluene, with the hope that …
Number of citations: 8 pubs.acs.org
PS Wiens, JL Johnson, GW Gribble - Tetrahedron, 2021 - Elsevier
… Our examination of the several syntheses of 6-bromoindole (vide supra) indicates the most efficient and cost effective syntheses is the 4-bromo-2-nitrotoluene/Leimgruber-Batcho (TiCl 3 …
Number of citations: 3 www.sciencedirect.com
TR Pullig - 1953 - repository.lsu.edu
Di ph© ny Ike tone phony llmino {1} wan first prepared in 1920 by Staudinger, The counpound reacted with water, alcohol and aniline to foam, respectively, the corresponding anllide, …
Number of citations: 2 repository.lsu.edu
JR Piper, FJ Stevens - Journal of Heterocyclic Chemistry, 1966 - Wiley Online Library
… The sample of Id obtained in this manner was identical with the sample obtained from pure 4-bromo-2-nitrotoluene. Pure Ic, mp 196.5-197", was ultimately obtained by recrystallization …
Number of citations: 22 onlinelibrary.wiley.com
JA Barltrop, DAH Taylor - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… The recovery of 4-bromo-2-nitrotoluene amounted to 51%. 4-BromoindoZe-2-carbo~yZic A &.-(a) 2-Bromo-6-nitrophenylpyruvic acid (28 g.) was reduced with a boiling solution of …
Number of citations: 11 pubs.rsc.org
T Kosuge, H ISHIDA, A INABA… - Chemical and …, 1985 - jstage.jst.go.jp
… 4-Br0mo-2-nitrophenylpyruvic Acid (3) Diethyl oxalate (29.2 g, 0.2 mol) and 4-bromo-2-nitrotoluene (21.6 g, 0.1 mol) were poured into a cooled sodium ethoxide solution, prepared from …
Number of citations: 33 www.jstage.jst.go.jp

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